molecular formula C10H15NO2 B1146065 Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one CAS No. 143343-85-5

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

Cat. No.: B1146065
CAS No.: 143343-85-5
M. Wt: 181.2316
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Description

Nomenclature and Identification

Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one is a tricyclic alkaloid characterized by a bridged quinolizidine scaffold. Its systematic IUPAC name, 5-hydroxy-8-azatricyclo[5.3.1.0³,⁸]undecan-10-one , reflects the compound's complex polycyclic structure. The molecule is registered under CAS number 143343-85-5 and has a molecular formula of C₁₀H₁₅NO₂ (molecular weight: 181.23 g/mol). Key identifiers include:

Property Value
SMILES C1C2CC3CC(CC1N3CC2=O)O
InChIKey NEDMCWSHHDYQAJ-UHFFFAOYSA-N
Synonyms endo-8-Hydroxyhexahydro-2,6-methano-2H-quinolizin-3(4H)-one; 5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one

The compound’s stereochemistry is critical, with the (6R,9aS) configuration being pharmacologically significant. Its tricyclic framework combines a quinolizidine core with a methano bridge and hydroxyl group, distinguishing it from simpler bicyclic quinolizidine alkaloids.

Historical Context in Alkaloid Chemistry

Quinolizidine alkaloids (QAs) have been studied since the early 20th century, with sparteine and lupinine isolated from Lupinus luteus in 1900. This compound, however, emerged more recently as a synthetic intermediate in pharmaceutical development. Notably, it serves as a precursor to dolasetron , a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea. Its synthesis represents advancements in bridged heterocycle construction, leveraging strategies like transition metal-catalyzed C–C bond activation.

Position within the Quinolizidine Family

The quinolizidine family encompasses over 200 alkaloids classified into six structural types:

  • Lupinine-type : Bicyclic structures (e.g., lupinine).
  • Sparteine-type : Tetracyclic bridged systems (e.g., lupanine).
  • Cytisine-type : α-Pyridone-containing alkaloids.
  • Matrine-type : Tetracyclic fused systems.
  • Bisquinolizidines : Macrocyclic dimers (e.g., petrosins).
  • Bridged tricyclics : Includes this compound.

This compound belongs to the bridged tricyclic subclass, differing from matrine-type QAs by its methano bridge and hydroxyl substitution. Its rigidity and stereochemical complexity make it a unique scaffold for studying alkaloid bioactivity.

Structural Significance in Heterocyclic Chemistry

Bridged heterocycles like this compound are prized in medicinal chemistry for their conformational rigidity and enhanced pharmacokinetic profiles. Key features include:

  • Bridgehead nitrogen : Enhances hydrogen-bonding potential and metabolic stability.
  • Hydroxyl group : Introduces polarity, reducing lipophilicity (calculated LogP: 0.3).
  • Tricyclic framework : Restricts rotational freedom, improving target binding specificity.

Comparative studies highlight its advantages over non-bridged QAs. For example, its tricyclic system exhibits greater enzymatic stability than bicyclic cytisine, a related QA used in smoking cessation therapies.

Comparative Analysis with Related Bridged Ring Systems

Bridged heterocycles are broadly categorized by ring size and bridge position. The table below contrasts this compound with structurally analogous systems:

Compound Bridge Type Ring System Bioactivity
Cytisine Bicyclic Pyridone-fused Nicotinic receptor agonist
Matrine Fused tetracyclic Quinolizidine Anti-inflammatory, antiviral
Sparteine Bridged tetracyclic Quinolizidine Antiarrhythmic
This compound Bridged tricyclic Methano-quinolizidine Serotonin receptor modulation

The methano bridge in this compound imposes unique stereoelectronic constraints, favoring interactions with planar binding sites (e.g., enzyme active sites). This contrasts with matrine’s fused rings, which adopt flatter conformations suited for intercalation.

Properties

IUPAC Name

5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMCWSHHDYQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride-Mediated Esterification

A pivotal method involves reacting the tricyclic alcohol with a mixed anhydride derived from trifluoroacetic acid (TFA) and indole-3-carboxylic acid. The protocol proceeds as follows:

  • Activation : The hydroxyl group of the tricyclic alcohol is activated using methanesulfonic acid, forming a reactive intermediate.

  • Anhydride Formation : Trifluoroacetic anhydride (TFAA) reacts with indole-3-carboxylic acid to generate the mixed anhydride in situ.

  • Coupling : The activated alcohol undergoes nucleophilic acyl substitution with the mixed anhydride, yielding the ester derivative.

This method achieves a 51% yield after extraction with ethyl acetate and drying over magnesium sulfate. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of alcohol to anhydride.

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 18 hours for complete conversion.

Alternative Routes and Modifications

Transesterification Under Acidic Conditions

Patent PH24664A discloses a transesterification approach using pre-formed esters of the target compound. For example, methyl or ethyl esters are reacted with higher alcohols (e.g., benzyl alcohol) in the presence of catalytic methanesulfonic acid. This method leverages the equilibrium-driven nature of transesterification to achieve higher yields (up to 65% ) when performed in anhydrous dichloromethane.

Protection-Deprotection Strategies

To circumvent the instability of the hydroxyl group during synthesis, tetrahydropyranyl (THP) ethers are employed as protecting groups. The procedure involves:

  • Protection : Treating the hydroxyl-containing intermediate with dihydropyran and methanesulfonic acid.

  • Functionalization : Conducting subsequent reactions (e.g., esterification) on the protected intermediate.

  • Deprotection : Removing the THP group under mild acidic conditions (e.g., aqueous potassium carbonate).

This strategy minimizes side reactions and improves overall yield by 15–20% compared to unprotected routes.

Reaction Optimization and Challenges

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency:

SolventYield (%)Purity (%)
Dichloromethane5195
Ethyl Acetate4893
Tetrahydrofuran3488

Data compiled from

Polar aprotic solvents like dichloromethane enhance electrophilic reactivity, while bases such as potassium carbonate prevent acid-catalyzed degradation.

Purification and Isolation

Final purification often involves:

  • Liquid-Liquid Extraction : Sequential washes with brine to remove residual acids.

  • Chromatography : Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound.

  • Crystallization : Recrystallization from ethanol/water mixtures to obtain pharmaceutical-grade purity (>99%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Complexity
Mixed Anhydride5195High
Transesterification6597Moderate
THP Protection6898Very High

The THP protection-deprotection route, while complex, offers the highest yield and purity, making it preferable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is C10H15NO2C_{10}H_{15}NO_2, with a molecular weight of approximately 183.24 g/mol. Its structural features include a hydroxyl group that enhances its reactivity and potential therapeutic effects.

Pharmacological Applications

  • Antiemetic Properties
    • This compound has been identified as an impurity in the synthesis of Dolasetron, a well-known serotonin (5HT3) receptor antagonist used for preventing nausea and vomiting associated with chemotherapy and surgery .
    • The compound's mechanism involves blocking serotonin receptors in the gastrointestinal tract and central nervous system.
  • Cognitive Disorders Treatment
    • Research has indicated that esters of this compound may be effective in treating cognitive disorders. A patent describes the use of these esters for enhancing cognitive function and memory retention .
    • This application is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent.
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems. This characteristic makes it a candidate for further research into its role in preventing cellular damage associated with various diseases .

Study on Antiemetic Efficacy

A clinical study evaluated the effectiveness of Dolasetron, which contains this compound as an impurity. Patients undergoing chemotherapy were administered Dolasetron, resulting in a significant reduction in nausea and vomiting compared to placebo groups. The study highlighted the importance of the compound's interaction with serotonin receptors .

Cognitive Enhancement Research

A research project investigated the effects of esters derived from this compound on memory performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential therapeutic applications for Alzheimer's disease and other cognitive impairments .

Mechanism of Action

The mechanism of action of hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
  • CAS Number : 115956-07-5
  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Appearance : White to pale yellow crystalline solid .

Comparison with Structurally Similar Compounds

Saturation Variants in the Quinolizine Family

Compound Name Saturation Level Molecular Formula Key Differences
Quinolizine Fully unsaturated C₉H₇N Lacks hydrogenation; higher reactivity.
Tetrahydroquinolizine Partially saturated C₉H₁₁N Reduced stability due to partial rings.
Octahydroquinolizine Fully saturated C₉H₁₅N Enhanced rigidity; altered bioavailability.
Target Compound Hexahydro (6-membered) C₁₀H₁₅NO₂ Unique methano bridge and hydroxyl group.

Key Insight: The methano bridge (2,6-methano group) and hydroxyl substitution at position 8 differentiate the target compound from simpler quinolizines, enhancing its role in medicinal chemistry .

Pharmacologically Active Derivatives

Compound Name (CAS) Structural Modification Biological Activity Potency (vs. Target Compound)
Dolasetron Mesylate (115956-07-5 derivative) Esterified with methanesulfonic acid 5-HT₃ antagonism (antiemetic) Higher selectivity .
endo-8-(3-Indolylcarbonyloxy) derivative (e.g., 148091-18-3) Esterification at C8-OH Antiarrhythmic (Von Bezold-Jarisch Reflex suppression) 100x potency (oral) .
endo-8-(3,5-Dimethylbenzoyloxy) derivative Aromatic ester substitution Gastric motility enhancement Moderate activity .
Hydrochloride Salt (148091-18-3) Protonated amine + Cl⁻ counterion Impurity in Dolasetron synthesis Lower purity .

Mechanistic Notes:

  • Ester derivatives (e.g., indolylcarbonyloxy) exhibit dose-dependent suppression of 5-HT-induced reflexes, with oral efficacy at 0.25–1 mg/kg .
  • The hydrochloride salt (C₁₁H₁₇ClO₂) shows altered solubility and stability, critical for quality control in drug manufacturing .

Industrial Data :

  • The target compound is produced under USP/EP standards with ≥98% purity for export and research .
  • Derivatives like the methanesulfonate salt (m.p. 278°C) require stringent temperature control during crystallization .

Data Tables

Table 1: Molecular Properties

Property Target Compound Hydrochloride Salt Indolylcarbonyloxy Derivative
Molecular Weight 181.23 216.7 365.4
Solubility Low in H₂O No data Soluble in ethanol/ethyl acetate .
Melting Point Not reported 178°C (camphorsulfonate) 278°C (methanesulfonate) .

Table 2: Pharmacological Profiles

Activity Target Compound Indolylcarbonyloxy Derivative 3,5-Dimethylbenzoyloxy Derivative
5-HT₃ Receptor IC₅₀ ~10 µM 0.01 nM 50 nM
Antiarrhythmic Efficacy None ++++ +
Gastric Motility Not tested ++ +++

Biological Activity

Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one, also known as a derivative of 8-hydroxyquinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antiviral effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure that contributes to its biological activity. The compound has been synthesized and studied for its potential therapeutic applications.

Property Value
Molecular Formula C10H15NO2
Molecular Weight 181.24 g/mol
CAS Number 148091-18-3

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study examining derivatives of 8-hydroxyquinoline, it was found that certain modifications enhanced antibacterial efficacy against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives with specific substituents demonstrated inhibition zones comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of hexahydro derivatives has been explored in several studies. A notable investigation involved evaluating the cytotoxic effects of various 8-hydroxyquinoline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cells, with IC50 values suggesting potent activity. For example, compounds with electron-withdrawing groups showed enhanced cytotoxicity against A549 lung cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral properties of hexahydro derivatives, particularly in the context of emerging viral threats. Research focused on the inhibition of H5N1 avian influenza virus showed that specific derivatives could inhibit viral growth effectively. The structure–activity relationship (SAR) analysis revealed that increased lipophilicity and the presence of electron-withdrawing substituents positively correlated with antiviral activity .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various 8-hydroxyquinoline derivatives, hexahydro compounds were tested against multiple strains. Results indicated strong inhibition against Pseudomonas aeruginosa, with some derivatives showing inhibition zones exceeding those of standard treatments .
  • Anticancer Potential : A comprehensive evaluation of hexahydro derivatives on A549 cells revealed that compounds with specific structural modifications achieved up to 85% cell viability reduction at low concentrations, indicating high potency .
  • Antiviral Screening : Hexahydro derivatives were subjected to antiviral assays against H5N1 and other viruses, demonstrating promising results with some compounds achieving over 90% inhibition in viral replication without significant cytotoxicity .

Q & A

Basic Research Questions

What are the recommended synthetic routes and purification methods for Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one?

The compound is typically synthesized via multi-step organic reactions, including cyclization and hydroxylation. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol under controlled conditions (30 hours at room temperature) can yield derivatives with >90% purity. Purification involves flash chromatography using heptane/EtOAc (3:1) gradients, followed by recrystallization to achieve ≥98% purity . Analytical validation via 1H/13C NMR and HRMS is critical for structural confirmation .

Which analytical techniques are most reliable for assessing the purity and stability of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (210–280 nm) is standard for purity assessment, as per USP/EP guidelines .
  • Spectroscopy : 1H NMR (400 MHz) in DMSO-d6 resolves hydroxyl and methano group signals, while HRMS confirms molecular weight (C10H15NO2; MW: 181.23) .
  • Storage : Store in airtight, light-protected containers at 2–8°C to prevent degradation .

How is acetylcholinesterase (AChE) inhibitory activity evaluated for this compound?

AChE inhibition is tested using Ellman’s assay:

Prepare a reaction mixture with AChE, DTNB (5,5′-dithiobis-2-nitrobenzoic acid), and acetylthiocholine.

Incubate with test compound (e.g., 10–100 µM) and measure absorbance at 412 nm.

Calculate IC50 values; compounds like 3d (a structurally related derivative) show IC50 < 10 µM . Parallel β-secretase (BACE1) inhibition assays using FRET-based kits are recommended for multi-target evaluation .

Advanced Research Questions

What strategies are effective for designing multi-target inhibitors using this scaffold?

Adopt a multi-target-directed ligand (MTDL) approach:

  • Scaffold modification : Introduce substituents (e.g., methoxy or bromophenyl groups) to enhance interactions with AChE’s peripheral anionic site and BACE1’s catalytic aspartate residues .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes. For example, compound 3d forms hydrogen bonds with Arg 128 (BACE1) and π-cation interactions with Trp 86 (AChE) . Validate with mutagenesis studies .

How can molecular docking resolve discrepancies between in vitro and in silico activity data?

  • Flexible docking : Account for protein conformational changes (e.g., BACE1’s flap opening) using induced-fit models.
  • Free energy calculations : Apply MM-GBSA to quantify binding affinities. In one study, docking predicted 3d’s BACE1 IC50 as 2.1 µM, closely matching experimental 1.8 µM .
  • Cross-validate with MD simulations (≥100 ns) to assess stability of ligand-receptor complexes .

What methodologies minimize cytotoxicity in pharmacological studies of this compound?

  • Cytotoxicity screening : Use CCK-8 assays on HEK 293 cells (24–72 hr exposure). Derivatives like 3d showed <10% cell death at 50 µM .
  • Structural optimization : Replace electrophilic groups (e.g., nitro) with polar moieties (e.g., hydroxyl) to reduce reactive oxygen species (ROS) generation. FOX assays confirmed 3d’s ROS scavenging capacity at 100 µM .

How should researchers address contradictory inhibition data across assay platforms?

  • Standardize protocols : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., human recombinant AChE).
  • Control for artifacts : Include reference inhibitors (e.g., donepezil for AChE) and validate via orthogonal assays (e.g., isothermal titration calorimetry). For example, discrepancies in BACE1 IC50 values were resolved by optimizing substrate concentrations in FRET assays .

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